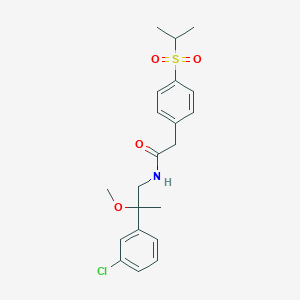

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO4S/c1-15(2)28(25,26)19-10-8-16(9-11-19)12-20(24)23-14-21(3,27-4)17-6-5-7-18(22)13-17/h5-11,13,15H,12,14H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNPTZQZNTZSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H20ClNO3S

- Molecular Weight : 353.87 g/mol

- IUPAC Name : this compound

Structural Representation

| Property | Value |

|---|---|

| Molecular Weight | 353.87 g/mol |

| LogP (octanol-water partition coefficient) | 3.4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The presence of halogenated groups, such as chlorine, enhances lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. The positioning and type of substituents on the phenyl rings significantly influence the compound's activity. For instance, the study highlighted that compounds with a para-substituted phenyl group exhibited higher antimicrobial activity due to optimal interactions with microbial targets .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial potential of newly synthesized N-substituted phenyl compounds.

- Methodology : Quantitative structure-activity relationship (QSAR) models were employed alongside standard antimicrobial testing against various bacterial strains.

- Findings : Compounds with specific substituents showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains.

- QSAR Analysis :

Comparison with Similar Compounds

Acetamide Backbone Modifications

The acetamide core is shared with several analogs but differs in substituent placement and functional groups:

Chlorophenyl Substituents

Chlorinated aromatic rings are prevalent in bioactive compounds. Positional isomerism impacts activity:

Key Insight : The 3-chlorophenyl group in the target compound may confer steric and electronic effects distinct from para-substituted analogs (e.g., ), influencing receptor interactions.

Sulfonyl and Alkoxy Modifications

Sulfonyl groups and alkoxy chains modulate solubility and metabolic stability:

Key Insight : The isopropylsulfonyl group in the target compound balances lipophilicity and steric bulk, contrasting with ionic groups (e.g., ) or smaller sulfonyl variants (e.g., ).

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, and how can yield and purity be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with sulfonylation of the phenylacetamide precursor followed by methoxypropyl substitution. Key parameters include:

- Catalysts: Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .

- Solvents: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .

- Temperature Control: Maintain 60–80°C during sulfonylation to avoid side reactions .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR: Use - and -NMR to verify substituent positions (e.g., methoxypropyl and isopropylsulfonyl groups). Compare shifts with similar acetamides (e.g., δ 2.1–2.5 ppm for methylene protons in methoxypropyl) .

- IR: Look for characteristic peaks: ~1650 cm (amide C=O), ~1150 cm (sulfonyl S=O) .

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., torsion angles between chlorophenyl and acetamide moieties) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Methodological Answer:

- Antimicrobial Screening: Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition: Test inhibition of COX-2 or kinases using fluorometric assays .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms for sulfonylation or methoxypropyl substitution?

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian or ORCA to map transition states (e.g., sulfonylation via nucleophilic attack). Compare activation energies for different pathways .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMSO stabilizes intermediates via hydrogen bonding) .

- Density Functional Theory (DFT): Optimize geometries of intermediates and validate with experimental NMR/X-ray data .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

Methodological Answer:

- ADME Profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .

- Structural Analog Comparison: Test derivatives with modified sulfonyl or methoxy groups to identify pharmacophores .

- In Silico PK/PD Modeling: Use tools like GastroPlus to correlate in vitro IC with predicted tissue distribution .

Q. What advanced crystallographic methods elucidate its solid-state behavior?

Methodological Answer:

- Single-Crystal XRD: Resolve intermolecular interactions (e.g., C–H⋯O hydrogen bonds between acetamide and sulfonyl groups) .

- Hirshfeld Surface Analysis: Quantify contact contributions (e.g., π–π stacking between aromatic rings) using CrystalExplorer .

- Variable-Temperature XRD: Monitor thermal expansion or phase transitions .

Q. How can reaction scalability be optimized without compromising yield?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors for sulfonylation (residence time: 30–60 minutes, 70°C) to reduce byproducts .

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., catalyst loading, stoichiometry) .

- In-Line Analytics: Employ PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.